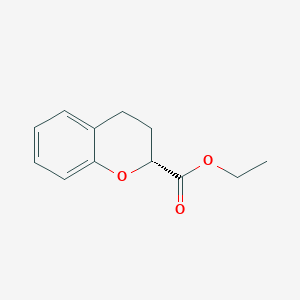

(R)-Ethyl chroman-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

137590-28-4 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl (2R)-3,4-dihydro-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1 |

InChI Key |

PSOZUQKKUGXCEN-LLVKDONJSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC2=CC=CC=C2O1 |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of (R)-Ethyl chroman-2-carboxylate: A Technical Guide

Introduction

(R)-Ethyl chroman-2-carboxylate is a chiral molecule of interest in organic synthesis and drug discovery due to its chroman core, a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented, along with a workflow diagram for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.10 - 6.80 | m | - | 4H | Ar-H |

| ~4.80 | t | 4.5 | 1H | O-CH-C=O |

| ~4.20 | q | 7.1 | 2H | O-CH₂-CH₃ |

| ~2.90 | t | 6.5 | 2H | Ar-CH₂ |

| ~2.20 | m | - | 2H | CH₂-CH-O |

| ~1.25 | t | 7.1 | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (Ester) |

| ~154.0 | Ar-C-O |

| ~129.0 - 120.0 | Ar-CH |

| ~117.0 | Ar-CH |

| ~75.0 | O-CH-C=O |

| ~61.5 | O-CH₂-CH₃ |

| ~24.0 | Ar-CH₂ |

| ~21.0 | CH₂-CH-O |

| ~14.0 | O-CH₂-CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, 2870 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1100 | Strong | Symmetric C-O-C stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - OCH₂CH₃]⁺ |

| 133 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film of the liquid.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are vaporized and then ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺) and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to (R)-Ethyl Chroman-2-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of (R)-Ethyl chroman-2-carboxylate, a chiral molecule of interest in medicinal chemistry and organic synthesis. The chroman scaffold is a privileged structure found in a variety of biologically active compounds. This document summarizes key physicochemical data, details experimental protocols for its synthesis and common reactions, and outlines its general reactivity profile.

Chemical Properties

This compound is the ethyl ester of (R)-chroman-2-carboxylic acid. While specific experimental data for the enantiomerically pure form is limited in publicly available literature, data for the racemic mixture of ethyl chroman-2-carboxylate provides valuable insights into its physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | N/A |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 24698-77-9 (for racemic mixture) | [1] |

| Physical Form | Liquid (for racemic mixture) | N/A |

| Storage Temperature | 2-8°C (for racemic mixture) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not applicable | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various synthetic strategies. A common approach involves the asymmetric reduction of a precursor, followed by esterification. The following experimental protocol is adapted from a known procedure for the synthesis of the corresponding methyl ester.

Experimental Protocol: Enantioselective Synthesis

This two-step process involves the asymmetric reduction of ethyl 2-chromone-carboxylate to this compound.

Step 1: Asymmetric Reduction

-

To a solution of ethyl 2-chromone-carboxylate in an appropriate solvent (e.g., methanol), a chiral reducing agent is added. A common system involves the use of a catalyst such as a ruthenium-based complex with a chiral ligand.

-

The reaction mixture is stirred under a hydrogen atmosphere at a specified temperature and pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

Step 2: Purification

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

The enantiomeric excess of the final product should be determined using chiral HPLC.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the ester functional group. Key reactions include hydrolysis and reduction, which are fundamental transformations in synthetic organic chemistry.

Hydrolysis

The ester moiety of this compound can be hydrolyzed to the corresponding carboxylic acid, (R)-chroman-2-carboxylic acid, under either acidic or basic conditions.

Experimental Protocol: Alkaline Hydrolysis

-

This compound is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

An aqueous solution of a base, typically lithium hydroxide (LiOH), is added to the solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to protonate the carboxylate salt.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-chroman-2-carboxylic acid.

Caption: Reaction pathway for the alkaline hydrolysis of this compound.

Reduction

The ester group can be reduced to a primary alcohol, (R)-(chroman-2-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

-

A solution of this compound in a dry ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude (R)-(chroman-2-yl)methanol, which can be further purified by column chromatography.

Caption: Reduction of this compound to the corresponding primary alcohol.

Biological Activity

While specific biological activities for this compound are not extensively documented, the broader class of chroman derivatives is known to exhibit a wide range of pharmacological properties. Chroman-containing molecules have been investigated for their potential as antioxidants, anti-inflammatory agents, and in the development of treatments for various diseases. The chiral center at the 2-position of the chroman ring is often crucial for biological activity, making enantiomerically pure compounds like this compound valuable intermediates in drug discovery and development. Further research is warranted to fully elucidate the biological profile of this specific enantiomer.

References

Enantioselective Synthesis of Chroman-2-Carboxylates: An In-Depth Technical Guide Using Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

The chroman-2-carboxylate scaffold is a privileged structural motif found in a wide array of biologically active molecules and natural products. Its stereochemistry plays a crucial role in determining its pharmacological activity, making the development of enantioselective synthetic methods a significant area of research. This technical guide provides a comprehensive overview of the organocatalytic approaches for the enantioselective synthesis of chroman-2-carboxylates, with a focus on key strategies, detailed experimental protocols, and comparative data analysis.

Core Organocatalytic Strategies

The enantioselective synthesis of the chroman framework, including chroman-2-carboxylates, predominantly relies on two powerful organocatalytic strategies: intramolecular oxa-Michael additions and tandem (or domino) reactions. These methods offer mild reaction conditions, high stereocontrol, and the use of readily available and often metal-free catalysts.

1. Intramolecular Oxa-Michael Addition: This strategy involves the cyclization of a phenol derivative bearing an α,β-unsaturated ester moiety. A chiral organocatalyst, typically a bifunctional catalyst such as a cinchona alkaloid-derived thiourea or squaramide, activates both the nucleophilic phenol and the electrophilic Michael acceptor, facilitating a highly stereocontrolled ring closure. The catalyst's chiral environment dictates the facial selectivity of the attack, leading to the formation of one enantiomer in excess.

2. Tandem Michael Addition-Cyclization: In this approach, a bifunctional organocatalyst promotes a cascade of reactions in a single pot. For the synthesis of related chroman structures, this often involves the Michael addition of a nucleophile to an electrophile, followed by an intramolecular cyclization. For instance, in the synthesis of 2-amino-4H-chromene-3-carboxylates, a quinine-derived thiourea can catalyze the tandem Michael addition-cyclization of 1,3-cyclohexanediones and alkylidenecyanoacetates, yielding the desired products in high yields and good enantioselectivities.[1] While this example does not directly yield a chroman-2-carboxylate, the underlying principle of organocatalytic tandem reactions is a key strategy in the synthesis of the broader chroman family.

Key Organocatalysts

Cinchona alkaloids and their derivatives are the workhorses of organocatalysis for these transformations. Their bifunctional nature, possessing both a Brønsted basic tertiary amine (the quinuclidine nitrogen) and a hydrogen-bond donating group (the thiourea or squaramide moiety), allows for the simultaneous activation of both the nucleophile and the electrophile. This dual activation is crucial for achieving high reactivity and stereoselectivity.

Data Presentation: Comparative Analysis of Organocatalytic Systems

The following tables summarize quantitative data from representative examples of enantioselective chroman synthesis using organocatalysts. While specific examples for chroman-2-carboxylates with detailed protocols were not prevalent in the reviewed literature, the data for closely related chroman structures synthesized via similar organocatalytic strategies are presented to provide a comparative overview of catalyst performance.

Table 1: Organocatalytic Enantioselective Synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates via Tandem Michael-Cyclization [1]

| Entry | Catalyst (mol%) | Substrate 1 (R¹) | Substrate 2 (R²) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | Phenyl | Toluene | 4.5 | 92 | 72 |

| 2 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | 4-Chlorophenyl | Toluene | 3.5 | 91 | 78 |

| 3 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | 4-Bromophenyl | Toluene | 3.5 | 90 | 82 |

| 4 | Quinine Thiourea (10) | 5,5-dimethyl-1,3-cyclohexanedione | 4-Nitrophenyl | Toluene | 2.5 | 92 | 75 |

| 5 | Quinine Thiourea (10) | 1,3-cyclohexanedione | Phenyl | Toluene | 4.5 | 83 | 70 |

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of synthetic methods. The following protocol is a representative example of an organocatalyzed enantioselective synthesis of a chroman derivative, adapted from the literature.

General Procedure for the Enantioselective Synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates [1]

To a solution of 1,3-cyclohexanedione (0.1 mmol) and quinine-derived thiourea catalyst (0.01 mmol, 10 mol%) in toluene (0.5 mL) at 0 °C was added the alkylidenecyanoacetate (0.12 mmol). The reaction mixture was stirred at this temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.

Signaling Pathways and Experimental Workflows

Visualizing the proposed reaction mechanisms and experimental workflows can significantly aid in understanding these complex transformations.

Caption: Proposed mechanism for the bifunctional organocatalyst-mediated intramolecular oxa-Michael addition.

Caption: General experimental workflow for organocatalytic enantioselective chroman synthesis.

Conclusion

Organocatalysis has emerged as a powerful and practical tool for the enantioselective synthesis of chroman-2-carboxylates and related structures. The use of bifunctional organocatalysts, particularly those derived from cinchona alkaloids, enables highly stereocontrolled transformations under mild conditions. While the direct organocatalytic synthesis of chroman-2-carboxylates is a developing area, the principles and methodologies established for related chroman derivatives provide a strong foundation for future research and application in drug discovery and development. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

Crystal Structure Analysis of (R)-Ethyl chroman-2-carboxylate: A Technical Guide Based on a Structurally Related Analogue

A Note to the Reader: A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for (R)-Ethyl chroman-2-carboxylate. Therefore, this technical guide presents a detailed crystal structure analysis of a closely related and publicly available compound: Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate . This analogue, while differing in its chromene core, oxidation state, and substitution pattern, provides a practical example of the experimental and analytical methodologies involved in the characterization of such heterocyclic compounds. All data and protocols presented herein pertain to Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.

Introduction

The structural elucidation of chromane and chromene derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships. This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.

Data Presentation

The crystallographic data and selected geometric parameters for Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| CCDC Deposition No. | 1447837[1] |

| Empirical Formula | C₁₄H₁₄O₅ |

| Formula Weight | 262.25 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.5355(6) Å |

| b | 17.9307(14) Å |

| c | 9.9423(8) Å |

| α | 90° |

| β | 100.974(3)° |

| γ | 90° |

| Volume | 1318.81(18) ų |

| Z | 4 |

| Calculated Density | 1.320 Mg/m³ |

| Absorption Coefficient | 0.846 mm⁻¹ |

| F(000) | 552 |

| Crystal Size | 0.29 x 0.27 x 0.24 mm |

| Theta range for data collection | 6.47 to 64.58° |

| Limiting indices | -8 ≤ h ≤ 8, -20 ≤ k ≤ 20, -11 ≤ l ≤ 11 |

| Reflections collected / unique | 4216 / 2216 [R(int) = 0.041] |

| Completeness to theta = 64.58° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2216 / 0 / 174 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0525, wR2 = 0.1422 |

| R indices (all data) | R1 = 0.0612, wR2 = 0.1511 |

| Largest diff. peak and hole | 0.21 and -0.22 e.Å⁻³ |

Experimental Protocols

Synthesis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate

The synthesis of the title compound was achieved via a Knoevenagel condensation reaction.[1]

Materials:

-

3-ethoxysalicylaldehyde (2 g, 11.48 mmol)

-

Diethyl malonate (1.83 g, 11.48 mmol)

-

Ethanol (25 ml)

-

Piperidine (catalytic amount)

-

Dilute Hydrochloric Acid

-

Ethyl acetate

Procedure:

-

A mixture of 3-ethoxysalicylaldehyde and diethyl malonate was dissolved in ethanol.

-

A catalytic amount of piperidine was added to the solution.

-

The reaction mixture was refluxed for 3 hours.

-

The mixture was then cooled, and the precipitated solid was collected by filtration.

-

The solid was washed with water and acidified with dilute hydrochloric acid to neutralize the piperidine.

-

The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (8:2 v/v) as the eluent.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

A single crystal of suitable dimensions was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX-II CCD diffractometer equipped with an X-ray generator operating at 45 kV and 10 mA, using Cu-Kα radiation (λ = 1.54178 Å).[1] The data were collected at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate.

References

A Technical Guide to the Discovery and Natural Occurrence of Chroman Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chroman compounds, a significant class of oxygen-containing heterocyclic molecules. It covers their discovery, widespread natural occurrence, and the methodologies essential for their isolation and characterization. The chroman scaffold is a core structural feature in many bioactive natural products, making it a molecule of high interest in medicinal chemistry and drug development.[1][2]

Introduction to Chroman and its Derivatives

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a foundational structure for a multitude of natural products.[1] While chroman itself is not found in nature, its derivatives are ubiquitous and exhibit a vast range of biological activities.[1][3] This class of compounds is characterized by a benzene ring fused to a dihydropyran ring.

Key subclasses of naturally occurring chroman derivatives include:

-

Tocopherols and Tocotrienols (Vitamin E): Essential lipid-soluble antioxidants.[4]

-

Flavonoids: A diverse group of plant secondary metabolites, many of which incorporate a chroman or related chromene structure.

-

Chromanones: Characterized by a ketone group at the C4 position of the dihydropyran ring.[5]

These compounds are biosynthesized by plants, algae, fungi, and cyanobacteria, playing roles in growth regulation, protection against pathogens and UV radiation, and antioxidant defense.[3][4] Their pharmacological properties are extensive, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][6]

Natural Occurrence and Distribution

Chroman derivatives are widely distributed across the plant and fungal kingdoms, with some also found in marine organisms.[3][7] The primary dietary sources for humans are vegetable oils, nuts, and seeds, which are rich in tocopherols and tocotrienols.[4][8]

The concentration of these compounds can vary significantly based on the natural source, cultivar, and processing methods.

Table 1: Occurrence of Tocopherols and Tocotrienols in Various Natural Sources

| Compound Class | Specific Isomer | Rich Natural Sources | Concentration Range (mg/100g) |

| Tocopherols | α-Tocopherol | Sunflower Oil, Almond Oil, Olive Oil[8] | 20 - 60 |

| γ-Tocopherol | Soybean Oil, Corn Oil, Canola Oil[8] | 60 - 120 | |

| Tocotrienols | α-Tocotrienol | Palm Oil[9] | 15 - 30 |

| γ-Tocotrienol | Palm Oil, Barley, Rice Bran Oil[9][10] | 30 - 60 | |

| δ-Tocotrienol | Annatto Seed, Palm Oil[10][11] | 10 - 25 |

Note: Concentrations are approximate and can vary widely.

Methodologies for Isolation and Characterization

The discovery and development of chroman-based drugs rely on robust experimental protocols for their extraction, purification, and structural elucidation from natural sources.[12]

The process of isolating a novel chroman compound from a natural source typically follows a multi-step workflow, from initial extraction to final structure confirmation.

References

- 1. Chroman | chemical compound | Britannica [britannica.com]

- 2. Chromane - Wikipedia [en.wikipedia.org]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biomedical Compounds from Marine organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tocotrienol - Wikipedia [en.wikipedia.org]

- 10. naturalgrocers.com [naturalgrocers.com]

- 11. Supply: The varied sources of vitamin E tocotrienol [nutraingredients.com]

- 12. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols [ouci.dntb.gov.ua]

Physical and chemical properties of ethyl chroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of ethyl chroman-2-carboxylate. Due to the compound's specific nature as a non-commercial research chemical, publicly available experimental data is limited. This document compiles all available information from scientific literature and chemical databases, while clearly noting where data is predicted or unavailable.

Executive Summary

Ethyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. Its structure features a dihydropyran ring fused to a benzene ring, with an ethyl ester group at the 2-position. While the broader class of chromane derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities, the specific properties and applications of ethyl chroman-2-carboxylate are not extensively documented. This guide synthesizes the available information on its synthesis, physical and chemical characteristics, and biological context to serve as a foundational resource for researchers.

Physical and Chemical Properties

Quantitative data for many physical properties of ethyl chroman-2-carboxylate have not been experimentally determined and reported in readily accessible literature. The information available from commercial suppliers and computational predictions is summarized below.

Table 1: General and Physical Properties of Ethyl Chroman-2-carboxylate

| Property | Value | Source/Citation |

| IUPAC Name | ethyl 3,4-dihydro-2H-chromene-2-carboxylate | N/A |

| CAS Number | 24698-77-9 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ~97% | [1] |

| Boiling Point | 299.9 ± 29.0 °C (Predicted) | [3] |

| Melting Point | Not Applicable (Liquid at room temperature) | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Table 2: Safety Information for Ethyl Chroman-2-carboxylate

| Hazard Statement Codes | Pictogram | Signal Word |

| H302, H315, H319, H335 | GHS07 (Exclamation Mark) | Warning |

Data sourced from commercial supplier safety information.[2]

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for ethyl chroman-2-carboxylate are not available in the public domain databases searched. The following tables are provided as placeholders for future experimental characterization.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 6: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available |

Experimental Protocols

Synthesis of Ethyl Chroman-2-carboxylate

A common and effective method for the synthesis of chroman-2-carboxylates is the catalytic hydrogenation of the corresponding unsaturated coumarin precursor. The following protocol is adapted from established procedures for the reduction of coumarin systems to their saturated chroman analogues.[1]

Reaction Scheme:

Ethyl coumarin-3-carboxylate → Ethyl chroman-2-carboxylate

Materials:

-

Ethyl coumarin-3-carboxylate (1.0 eq)

-

Palladium on carbon (10% Pd, 0.1 eq)

-

Ethanol (or Ethyl Acetate) as solvent

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, dissolve ethyl coumarin-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to a hydrogen gas source.

-

Purge the vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring.

-

The reaction is typically run at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl chroman-2-carboxylate by vacuum distillation or column chromatography on silica gel to yield the final product.

Diagram 1: Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of ethyl chroman-2-carboxylate via catalytic hydrogenation.

Chemical Reactivity and Stability

The chemical reactivity of ethyl chroman-2-carboxylate is characteristic of its functional groups: the ester and the chroman ring system.

-

Ester Group: The ethyl ester can undergo typical reactions such as hydrolysis (acidic or basic) to yield chroman-2-carboxylic acid, transesterification with other alcohols, and reduction (e.g., with LiAlH₄) to form the corresponding primary alcohol, (chroman-2-yl)methanol. It can also react with amines to form amides.

-

Chroman Ring: The chroman ring is generally stable. The benzylic ether linkage provides some reactivity, and reactions involving the aromatic ring (e.g., electrophilic aromatic substitution) are possible, with the substitution pattern directed by the ether oxygen.

Biological Activity and Context

Reported Activity of Ethyl Chroman-2-carboxylate

Research by Witiak et al. (1978) investigated a series of chroman-2-carboxylates as potential antilipemic agents, comparing them to the drug clofibrate. In their Triton WR-1339 induced hyperlipidemic rat model, the unsubstituted ethyl chroman-2-carboxylate (referred to as compound 2 in the study) exhibited no significant hypocholesterolemic activity and only marginal hypotriglyceridemic activity.[4] This suggests that in this specific biological context, the unsubstituted chroman ring is not sufficient for potent lipid-lowering effects.

Broader Significance of the Chroman Scaffold

Despite the limited reported activity of the title compound, the chroman-2-carboxylate core is a privileged scaffold in medicinal chemistry. Molecules containing the chroman skeleton are found in numerous biologically active natural products and synthetic compounds. They have been reported to exhibit a wide range of pharmacological properties, including but not limited to:

-

Antioxidant activity (e.g., Trolox, a vitamin E analog)

-

Anticancer and antiproliferative effects

-

Antiviral, antimicrobial, and anti-inflammatory activities

The development of novel chromane-like molecules remains an active area of research for the design of new therapeutic agents.[5]

Signaling Pathways

There is no specific information available in the scientific literature regarding the interaction of ethyl chroman-2-carboxylate with any signaling pathways.

Conclusion

Ethyl chroman-2-carboxylate is a research chemical with a defined structure and a known synthetic route. However, a comprehensive experimental characterization of its physical, chemical, and spectroscopic properties is lacking in publicly accessible databases. While the unsubstituted compound itself has shown limited biological activity in lipid-lowering assays, the chroman-2-carboxylate scaffold is a valuable building block in medicinal chemistry. This guide serves as a summary of the current knowledge and highlights the need for further experimental investigation to fully characterize this compound.

References

(R)-Ethyl Chroman-2-carboxylate: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ethyl chroman-2-carboxylate is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. The chroman scaffold is a privileged structure found in a wide array of biologically active molecules, including antioxidants, antiviral compounds, and chemotherapeutic agents.[1] The specific stereochemistry of this compound makes it a crucial intermediate for the enantioselective synthesis of complex molecules where precise three-dimensional orientation is critical for biological activity.

This technical guide provides an in-depth overview of this compound, focusing on its synthesis, key chemical transformations, and its notable application in the synthesis of the cardiovascular drug, Nebivolol. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in utilizing this versatile chiral building block.

Synthesis of this compound

The enantiomerically pure this compound is most commonly obtained through the chiral resolution of its racemic precursor. Both chemical and enzymatic resolution methods have been successfully employed.

Chemical Resolution

A widely adopted method for obtaining the enantiomerically pure 6-fluoro derivative, a key intermediate for Nebivolol, involves the use of a chiral resolving agent, such as (+)-dehydroabietylamine.[2] The process involves the formation of diastereomeric salts with the racemic carboxylic acid, which can then be separated by fractional crystallization. Subsequent esterification yields the desired (R)-ethyl 6-fluorochroman-2-carboxylate.

Enzymatic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral chroman-2-carboxylic acids and their esters.[3] Lipases are commonly used to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted (R)-ester and the hydrolyzed (S)-acid. For instance, lipase from Candida antarctica (CALB) has been shown to be effective in the resolution of similar chiral esters.[4]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound and its derivatives.

Table 1: Physical and Spectroscopic Properties of (R)-6-Fluorochroman-2-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO₃ | [5] |

| Molecular Weight | 196.18 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 118-120 °C | |

| Optical Rotation [α]D | +14.4° (c=1, DMF) | [6] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.00-6.80 (m, 3H), 4.85 (dd, 1H), 2.95-2.75 (m, 2H), 2.30-2.10 (m, 2H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.5, 157.0 (d, J=237 Hz), 148.0, 122.0 (d, J=7 Hz), 116.0 (d, J=23 Hz), 114.5 (d, J=22 Hz), 75.0, 25.0, 24.0 | |

| IR (KBr, cm⁻¹) | 3440 (br, OH), 2925, 1730 (C=O), 1500, 1250, 1150 | |

| Mass Spectrum (EI, m/z) | 196 (M⁺), 151, 123 |

Table 2: Synthesis of (R)-Ethyl 6-Fluorochroman-2-carboxylate via Chemical Resolution

| Step | Reaction | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Racemic Ester Hydrolysis | 1. NaOH, EtOH/H₂O, reflux2. HCl | >95% | N/A | |

| 2 | Diastereomeric Salt Formation | (+)-Dehydroabietylamine, Methanol | - | - | [2] |

| 3 | Fractional Crystallization | Methanol | - | >99% (for desired diastereomer) | |

| 4 | Liberation of (R)-acid | 1. HCl2. Extraction with EtOAc | ~40-45% (from racemate) | >99% | |

| 5 | Esterification | Ethanol, H₂SO₄ (cat.), reflux | >90% | >99% |

Experimental Protocols

Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

Objective: To obtain enantiomerically pure (R)-6-fluorochroman-2-carboxylic acid from the racemic mixture.

Materials:

-

Racemic 6-fluorochroman-2-carboxylic acid

-

(+)-Dehydroabietylamine

-

Methanol

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve racemic 6-fluorochroman-2-carboxylic acid (1.0 eq) in hot methanol.

-

To the hot solution, add a solution of (+)-dehydroabietylamine (0.5 eq) in methanol.

-

Allow the solution to cool slowly to room temperature and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with cold methanol. This first crop is typically enriched in the salt of the (R)-acid.

-

Recrystallize the salt from methanol until a constant optical rotation is achieved, indicating high diastereomeric purity.

-

Suspend the diastereomerically pure salt in a mixture of ethyl acetate and water.

-

Acidify the mixture with 2M HCl to a pH of 1-2.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-6-fluorochroman-2-carboxylic acid.

Esterification to (R)-Ethyl 6-Fluorochroman-2-carboxylate

Objective: To convert (R)-6-fluorochroman-2-carboxylic acid to its ethyl ester.

Materials:

-

(R)-6-fluorochroman-2-carboxylic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve (R)-6-fluorochroman-2-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-ethyl 6-fluorochroman-2-carboxylate.

Application in the Synthesis of Nebivolol

(R)-Ethyl 6-fluorochroman-2-carboxylate is a pivotal intermediate in the multi-step synthesis of (S,R,R,R)-Nebivolol, the active d-enantiomer of the cardiovascular drug Nebivolol.[2] The synthesis leverages the defined stereochemistry of the chroman ring to construct the final complex molecule.

The synthetic pathway from (R)-ethyl 6-fluorochroman-2-carboxylate involves its reduction to the corresponding aldehyde, followed by the formation of an epoxide which then undergoes a ring-opening reaction.

Mechanism of Action of Nebivolol: β1-Adrenergic Receptor Signaling

Nebivolol is a highly selective β1-adrenergic receptor antagonist.[7] Its therapeutic effect in hypertension and heart failure stems from its ability to block the effects of catecholamines (e.g., norepinephrine and epinephrine) at β1-receptors in cardiac tissue. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.[8]

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (camp), and the activation of Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, leading to the physiological effects of β1-receptor stimulation. Nebivolol competitively inhibits the initial binding of agonists to the receptor, thereby blocking this signaling pathway.

Conclusion

This compound and its derivatives are indispensable chiral building blocks in modern organic synthesis. Their utility is prominently highlighted in the asymmetric synthesis of complex pharmaceutical agents like Nebivolol. The synthetic routes, primarily involving chiral resolution, provide reliable access to enantiomerically pure material. A thorough understanding of the properties and reactivity of this building block, as provided in this guide, is essential for its effective application in drug discovery and development. Further research into novel asymmetric syntheses and applications in other bioactive molecules will undoubtedly expand the importance of this versatile chiral synthon.

References

- 1. iq.ufrgs.br [iq.ufrgs.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(2-Methoxycarbonyl-ethyl)-oxirane-2-carboxylic acid methyl ester [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Chiral HPLC Method for the Enantioselective Separation of Ethyl Chroman-2-carboxylate

Application Note and Protocol

This document provides a detailed protocol for the separation of ethyl chroman-2-carboxylate enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and related fields who require accurate enantiomeric purity assessment of this compound.

Introduction

Ethyl chroman-2-carboxylate is a chiral molecule with a stereocenter at the C2 position of the chroman ring. The differential pharmacological and toxicological profiles of its enantiomers necessitate a reliable analytical method for their separation and quantification. Chiral HPLC, utilizing a chiral stationary phase (CSP), is a powerful technique for achieving this enantioseparation. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including esters of carboxylic acids.[1][2][3] This protocol outlines a systematic approach to developing a chiral HPLC method for ethyl chroman-2-carboxylate, focusing on the use of an immobilized polysaccharide-based CSP.

Experimental Protocol

This protocol describes a screening approach to identify suitable conditions for the enantioseparation of ethyl chroman-2-carboxylate. An immobilized polysaccharide-based chiral stationary phase is recommended due to its broad solvent compatibility, which allows for a more extensive screening of mobile phases.[4][5]

Materials and Reagents

-

Racemic ethyl chroman-2-carboxylate standard

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

HPLC-grade ethanol (EtOH)

-

HPLC-grade methyl tert-butyl ether (MtBE)

-

HPLC-grade ethyl acetate (EtOAc)

-

Sample solvent: n-hexane/IPA (90:10, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Chiral Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Column Dimensions | 250 mm x 4.6 mm i.d., 5 µm particle size |

| Mobile Phase | See Screening Protocol Table below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1.0 mg/mL in sample solvent |

Sample Preparation

-

Prepare a stock solution of racemic ethyl chroman-2-carboxylate at a concentration of 1.0 mg/mL in the sample solvent (n-hexane/IPA, 90:10, v/v).

-

Ensure the standard is fully dissolved by vortexing or brief sonication.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Screening Protocol for Mobile Phase Selection

A primary screening with a set of standard mobile phases is recommended to efficiently identify a suitable eluent for enantioseparation.[4][5]

| Screening Run | Mobile Phase Composition (v/v) |

| 1 | n-Hexane / Isopropanol (90:10) |

| 2 | n-Hexane / Ethanol (90:10) |

| 3 | Methyl tert-butyl ether / Ethanol (98:2) |

| 4 | Ethyl Acetate (100%) |

Procedure:

-

Equilibrate the column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the sample and run the analysis.

-

After each run, flush the column with isopropanol before equilibrating with the next mobile phase system.

-

Evaluate the resulting chromatograms for retention, resolution, and peak shape.

Data Presentation

The following table should be used to summarize the quantitative data obtained from the mobile phase screening.

| Mobile Phase Composition (v/v) | Retention Time Enantiomer 1 (t_R1, min) | Retention Time Enantiomer 2 (t_R2, min) | Capacity Factor (k'_1) | Capacity Factor (k'_2) | Selectivity (α) | Resolution (R_s) |

| n-Hexane / Isopropanol (90:10) | ||||||

| n-Hexane / Ethanol (90:10) | ||||||

| MtBE / Ethanol (98:2) | ||||||

| Ethyl Acetate (100%) |

-

Capacity Factor (k'): (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

-

Selectivity (α): k'_2 / k'_1

-

Resolution (R_s): 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the chiral method development and the general mechanism of chiral separation on a polysaccharide-based CSP.

References

(R)-Ethyl Chroman-2-carboxylate: A Key Chiral Building Block in Asymmetric Synthesis

(R)-Ethyl chroman-2-carboxylate is a valuable chiral synthon employed in asymmetric synthesis, primarily serving as a precursor for the construction of complex, enantiomerically pure molecules of pharmaceutical importance. Its rigid chroman backbone and the stereocenter at the C2 position make it an ideal starting material for introducing chirality and building molecular complexity in a controlled manner. This application note details its crucial role in the synthesis of the antihypertensive drug Nebivolol, providing protocols and quantitative data for key transformations.

Application in the Asymmetric Synthesis of Nebivolol

Nebivolol, a β-adrenergic receptor blocker, is a notable example where the chiral integrity of a chroman precursor is paramount. The drug consists of a racemic mixture of two enantiomers, (SRRR)-Nebivolol and (RSSS)-Nebivolol, each possessing four stereocenters. The synthesis of these specific diastereomers relies on the use of enantiomerically pure (R)- and (S)-6-fluorochroman-2-carboxylic acid derivatives. (R)-Ethyl 6-fluorochroman-2-carboxylate, a functionalized analog of this compound, is a key intermediate in the synthesis of the (2R, 2'S, 2''S, 2'''S)- and (2S, 2'R, 2''R, 2'''R)-isomers of Nebivolol.

The general synthetic strategy involves the conversion of the ethyl ester at the C2 position into other functional groups, such as an aldehyde or an epoxide, which then serve as handles for coupling with other chiral fragments to construct the final complex structure of Nebivolol.

Synthetic Workflow for Nebivolol Synthesis from (R)-Ethyl 6-fluorochroman-2-carboxylate

Caption: Synthetic pathway to Nebivolol utilizing (R)-Ethyl 6-fluorochroman-2-carboxylate.

Key Experimental Protocols

The following are representative protocols for the key transformations involving the chiral chroman ester in the synthesis of Nebivolol intermediates.

Protocol 1: Reduction of (R)-Ethyl 6-fluorochroman-2-carboxylate to (R)-6-fluorochroman-2-carbaldehyde

This step is crucial for converting the ester into a more reactive aldehyde functional group.

Materials:

-

(R)-Ethyl 6-fluorochroman-2-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Anhydrous toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of (R)-Ethyl 6-fluorochroman-2-carboxylate (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

-

A solution of DIBAL-H (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude (R)-6-fluorochroman-2-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Epoxidation of (R)-6-fluorochroman-2-carbaldehyde

The aldehyde is converted to a key epoxide intermediate for subsequent coupling reactions.

Materials:

-

(R)-6-fluorochroman-2-carbaldehyde

-

Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

-

Sodium hydride (NaH) or Potassium tert-butoxide

-

Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under an inert atmosphere, trimethylsulfonium iodide (1.2 eq) is added portion-wise at room temperature.

-

The resulting mixture is stirred for 30-60 minutes until the evolution of hydrogen gas ceases, forming the sulfur ylide.

-

A solution of (R)-6-fluorochroman-2-carbaldehyde (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, a mixture of diastereomeric epoxides, is purified by column chromatography to isolate the desired (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chromane.

Quantitative Data

The efficiency of these transformations is critical for the overall yield of the final pharmaceutical product. The following table summarizes typical quantitative data for the key steps.

| Step | Starting Material | Product | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Enzymatic Resolution | (R/S)-Ethyl 6-fluorochroman-2-carboxylate | (R)-Ethyl 6-fluorochroman-2-carboxylate | Lipase (e.g., from Candida antarctica) | >45 | - | >99 |

| Reduction | (R)-Ethyl 6-fluorochroman-2-carboxylate | (R)-6-fluorochroman-2-carbaldehyde | DIBAL-H | 85-95 | - | >99 |

| Epoxidation | (R)-6-fluorochroman-2-carbaldehyde | (2R,2'S)-6-fluoro-2-(oxiran-2-yl)chromane | Trimethylsulfonium iodide, NaH | 60-75 | Variable | >99 |

| Coupling and Final Assembly | Chiral Epoxide and Amino Alcohol Intermediates | Nebivolol | - | Variable | - | >99 for each diastereomer |

Note: Yields and diastereomeric ratios can vary depending on the specific reaction conditions and the purity of the starting materials.

Logical Relationship of Synthetic Steps

Caption: Key transformations of (R)-Ethyl 6-fluorochroman-2-carboxylate in asymmetric synthesis.

Conclusion

This compound and its derivatives are indispensable chiral building blocks in modern asymmetric synthesis. Their application in the synthesis of complex pharmaceuticals like Nebivolol underscores their importance. The ability to efficiently and stereoselectively transform the ester functionality into other reactive groups allows for the construction of multiple stereocenters with high fidelity. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Application Note: A Protocol for the Large-Scale Synthesis of (R)-Ethyl Chroman-2-carboxylate

Abstract

(R)-Ethyl chroman-2-carboxylate is a valuable chiral intermediate in the synthesis of various pharmaceuticals. This application note provides a detailed, two-step protocol for the large-scale synthesis of this compound. The synthesis involves the resolution of racemic chroman-2-carboxylic acid to obtain the desired (R)-enantiomer, followed by a Fischer esterification to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, and enantiomerically pure derivatives are often required for the development of selective therapeutics. This protocol outlines a robust and scalable method for the preparation of this compound. The synthesis begins with the resolution of racemic chroman-2-carboxylic acid using a chiral resolving agent, followed by the esterification of the resulting (R)-chroman-2-carboxylic acid with ethanol.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Resolution of Racemic Chroman-2-carboxylic Acid

This protocol is based on the general principle of resolving racemic carboxylic acids by forming diastereomeric salts with a chiral amine.[1][2]

Materials:

-

Racemic chroman-2-carboxylic acid

-

(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filter paper

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a large round-bottom flask, dissolve racemic chroman-2-carboxylic acid (1.0 eq) in methanol.

-

To the stirred solution, add (R)-(+)-α-Methylbenzylamine (0.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 1 hour.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2-4 hours to facilitate crystallization of the diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

-

Liberation of the Chiral Acid:

-

Suspend the collected diastereomeric salt in a mixture of ethyl acetate and water.

-

Acidify the mixture to pH 1-2 with 1 M HCl while stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-chroman-2-carboxylic acid as a solid.

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

-

Step 2: Fischer Esterification of (R)-Chroman-2-carboxylic Acid

This protocol follows the principles of Fischer esterification for the large-scale synthesis of esters from carboxylic acids.[3][4][5]

Materials:

-

(R)-Chroman-2-carboxylic acid

-

Ethanol (absolute, large excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup:

-

In a large round-bottom flask, dissolve (R)-chroman-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution while stirring.

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction can be monitored by TLC or HPLC.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure to obtain the final product with high purity.

-

Data Presentation

The following table summarizes the expected quantitative data for the large-scale synthesis of this compound. The values are estimates based on typical yields for similar reactions reported in the literature.

| Step | Product | Starting Material (Scale) | Expected Yield (%) | Expected Purity (e.e. %) |

| 1. Resolution | (R)-Chroman-2-carboxylic acid | Racemic Acid (1 kg) | 40-45 | >98% |

| 2. Fischer Esterification | This compound | (R)-Acid (0.4 kg) | 85-95 | >98% |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. jackwestin.com [jackwestin.com]

- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Quality Control of (R)-Ethyl chroman-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols recommended for the quality control of (R)-Ethyl chroman-2-carboxylate. The methodologies described herein are essential for ensuring the identity, purity, and quality of this chiral molecule in research and development settings.

Introduction

This compound is a chiral molecule of interest in pharmaceutical research. As with any chiral compound intended for pharmaceutical use, stringent quality control is paramount to ensure its safety and efficacy. The presence of the unwanted (S)-enantiomer or other impurities can significantly impact the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). This document outlines key analytical techniques for the comprehensive quality control of this compound.

Analytical Techniques Overview

A multi-faceted analytical approach is necessary for the complete quality control of this compound. The following techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): Primarily for the determination of enantiomeric purity and the quantification of impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

-

Spectroscopy (NMR, IR): For the unambiguous identification and structural confirmation of the compound.

-

Thermal Analysis (TGA/DSC): To assess thermal stability and characterize physicochemical properties.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Application: To separate and quantify the (R)- and (S)-enantiomers of Ethyl chroman-2-carboxylate, thereby determining the enantiomeric purity of the (R)-isomer.

Logical Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development and validation workflow.

Experimental Protocol: Chiral HPLC

Note: This protocol is a starting point and requires optimization and validation for this compound.

-

Instrumentation:

-

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic mixture for system suitability testing.

-

-

System Suitability:

-

Inject the racemic mixture solution.

-

The resolution between the two enantiomer peaks should be greater than 1.5.

-

-

Analysis:

-

Inject the sample solution.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (comparison with a reference standard if available).

-

Calculate the percentage of the (S)-enantiomer impurity.

-

Data Presentation: HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Specificity | The method should be able to resolve the two enantiomers from each other and from any potential impurities. |

| Linearity (for the S-enantiomer) | Correlation coefficient (r²) ≥ 0.995 over a specified concentration range (e.g., LOQ to 1% of the (R)-enantiomer concentration). |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be sufficiently low to quantify the enantiomeric impurity at the required specification limit.[3] |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% for the quantification of the S-enantiomer at the specification limit. |

| Accuracy | Recovery of 80-120% for the S-enantiomer spiked at different concentration levels.[4] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Application: To identify and quantify volatile and semi-volatile process-related impurities and degradation products.

Workflow for GC-MS Impurity Analysis:

Caption: Workflow for GC-MS impurity analysis.

Experimental Protocol: GC-MS

Note: Derivatization may be necessary to improve the volatility and chromatographic behavior of certain impurities. Ethyl chloroformate derivatization is a common method for carboxylic acids and related compounds.[5]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

-

Sample Preparation (with Derivatization):

-

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

-

For derivatization, an aliquot of the sample solution can be treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by ethyl chloroformate derivatization.[5] The reaction conditions (temperature, time) need to be optimized.

-

-

Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Quantify impurities using an internal or external standard method.

-

Data Presentation: Potential Impurities

| Impurity Type | Potential Structure/Compound | Analytical Concern |

| Process-Related | Starting materials, reagents, intermediates | May affect the safety and efficacy of the final product. |

| Degradation Products | Hydrolysis products (chroman-2-carboxylic acid), oxidation products | Indicates instability and can lead to loss of potency and formation of potentially harmful substances. |

| Enantiomeric Impurity | (S)-Ethyl chroman-2-carboxylate | Can have different pharmacological or toxicological properties. |

Spectroscopic Analysis for Structural Confirmation

Application: To confirm the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals for Ethyl chroman-2-carboxylate would include those for the ethyl group (a quartet and a triplet), the protons on the chroman ring system, and the aromatic protons.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear in the range of 165-175 ppm.

Reference ¹³C NMR Chemical Shifts for Carboxylic Acid Esters: [6]

| Carbon Type | Typical Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 180 |

| Aromatic Carbons | 110 - 160 |

| C-O (ester) | 60 - 80 |

| Aliphatic Carbons | 10 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands for Ethyl chroman-2-carboxylate:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1735 - 1750 |

| C-O (ester) | ~1000 - 1300 |

| C-H (aromatic) | ~3000 - 3100 |

| C-H (aliphatic) | ~2850 - 3000 |

Thermal Analysis (TGA/DSC)

Application: To evaluate the thermal stability and characterize the solid-state properties of this compound.

Relationship between TGA and DSC Events:

Caption: Relationship between TGA and DSC measurements.

Experimental Protocol: TGA/DSC

-

Instrumentation:

-

Thermogravimetric Analyzer (TGA).

-

Differential Scanning Calorimeter (DSC).

-

-

TGA Conditions (Example):

-

Sample Size: 5-10 mg.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 500 °C.

-

Atmosphere: Nitrogen, 50 mL/min.

-

-

DSC Conditions (Example):

-

Sample Size: 2-5 mg in a sealed aluminum pan.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature above the melting point.

-

Atmosphere: Nitrogen, 50 mL/min.

-

Data Presentation: Thermal Analysis

| Technique | Information Obtained |

| TGA | - Decomposition temperature. - Thermal stability. - Presence of residual solvents or water. |

| DSC | - Melting point and enthalpy of fusion. - Glass transition temperature (for amorphous solids). - Polymorphism (presence of different crystalline forms). |

Conclusion

The quality control of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and data presented in these application notes provide a solid foundation for establishing a robust quality control strategy. It is imperative that these methods are thoroughly validated for their intended purpose to ensure the reliability of the analytical data and the quality of the final product.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Anwendungsbeispiele und Protokolle zur Derivatisierung von (R)-Ethylchroman-2-carboxylat für biologische Assays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: (R)-Ethylchroman-2-carboxylat ist ein wertvolles Ausgangsmolekül für die Synthese einer Vielzahl von Derivaten mit potenziellen biologischen Aktivitäten. Die Chroman-Grundstruktur ist in vielen Naturstoffen und pharmazeutisch aktiven Verbindungen zu finden und weist ein breites Spektrum an Wirkungen auf, darunter antimikrobielle, antioxidative, krebshemmende und neuroprotektive Eigenschaften.[1][2][3][4][5] Diese Anwendungsbeispiele beschreiben die Derivatisierung von (R)-Ethylchroman-2-carboxylat zu einer Reihe von Carboxamiden und die anschließende Evaluierung ihrer biologischen Wirksamkeit in verschiedenen Assays.

Logischer Arbeitsablauf der Derivatisierung und Testung

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Auswertung.

Teil 1: Synthese von (R)-Chroman-2-carboxamid-Derivaten

Die Derivatisierung von (R)-Ethylchroman-2-carboxylat erfolgt typischerweise in einem zweistufigen Prozess: (1) Hydrolyse des Ethylesters zur entsprechenden Carbonsäure und (2) Kopplung der Carbonsäure mit einer Auswahl von primären oder sekundären Aminen zur Bildung einer Bibliothek von Amiden.

Experimentelles Protokoll 1: Synthese von (R)-Chroman-2-carbonsäure

-

Verseifung des Esters: (R)-Ethylchroman-2-carboxylat (1 Äquiv.) wird in einem Gemisch aus Tetrahydrofuran (THF) und Wasser (z.B. 3:1 v/v) gelöst.

-

Basenzugabe: Lithiumhydroxid (LiOH) (1.5 Äquiv.) wird hinzugefügt und die Mischung wird bei Raumtemperatur für 4-6 Stunden gerührt.

-

Reaktionskontrolle: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Aufarbeitung: Nach Abschluss der Reaktion wird das THF unter reduziertem Druck entfernt. Die wässrige Lösung wird mit 1 M Salzsäure (HCl) angesäuert, bis ein pH-Wert von 2-3 erreicht ist.

-

Extraktion: Das Produkt wird mit Ethylacetat (3x) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.

-

Reinigung: Die resultierende (R)-Chroman-2-carbonsäure wird in der Regel ohne weitere Reinigung in der nächsten Stufe verwendet.

Experimentelles Protokoll 2: Allgemeine Methode zur Amidkopplung

-

Aktivierung der Carbonsäure: (R)-Chroman-2-carbonsäure (1 Äquiv.) wird in wasserfreiem Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.

-

Kopplungsreagenzien: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-hydrochlorid (EDC·HCl) (1.2 Äquiv.) und 1-Hydroxybenzotriazol (HOBt) (1.2 Äquiv.) werden zu der Lösung gegeben. Die Mischung wird bei 0 °C für 30 Minuten gerührt.

-

Aminzugabe: Das entsprechende primäre oder sekundäre Amin (1.1 Äquiv.) und eine Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (2 Äquiv.) werden hinzugefügt.

-

Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt.

-

Aufarbeitung: Die Mischung wird mit Wasser verdünnt und mit DCM extrahiert. Die organische Phase wird nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.

-

Reinigung: Nach dem Trocknen über Natriumsulfat und dem Entfernen des Lösungsmittels wird das Rohprodukt mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Chroman-2-carboxamid-Derivat zu erhalten.

Teil 2: Biologische Assays und Datenpräsentation

Die synthetisierte Bibliothek von Derivaten kann auf verschiedene biologische Aktivitäten untersucht werden. Nachfolgend sind Protokolle für antimikrobielle, antikanzerogene und antioxidative Assays aufgeführt.

Antimikrobielle Aktivität

Die antimikrobielle Aktivität wird häufig mittels der Mikrodilutionsmethode bestimmt, um die minimale Hemmkonzentration (MHK) zu ermitteln.[1][2][6]

Experimentelles Protokoll 3: Bestimmung der Minimalen Hemmkonzentration (MHK)

-

Vorbereitung: Bakterien- oder Pilzstämme werden in einem geeigneten Nährmedium (z.B. BHI-Bouillon für Bakterien, Sabouraud-Dextrose-Agar für Pilze) kultiviert.[1][6] Die Kulturen werden auf eine standardisierte Dichte (z.B. 0,5 McFarland-Standard) eingestellt.

-